molecular formula C15H16Br2O3 B14411414 Okamurallene CAS No. 80539-33-9

Okamurallene

Cat. No.: B14411414
CAS No.: 80539-33-9
M. Wt: 404.09 g/mol
InChI Key: WXWHMKSLXWIAKN-UHFFFAOYSA-N
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Description

Okamurallene is a halogenated C₁₅ nonterpenoid compound first isolated in 1981 from the red alga Laurencia okamurai Yamada . Its structure features a conjugated bromoallene moiety, axial chirality, and two stereogenic centers, making it a structurally complex marine natural product. The absolute configuration of this compound was resolved using vacuum-ultraviolet circular dichroism (VUVCD), confirming its (3R,4S,5R,12S) stereochemistry . This compound belongs to the Laurencia-derived C₁₅ acetogenins, a class known for their diverse halogenation patterns and bioactive properties .

Properties

CAS No.

80539-33-9

Molecular Formula

C15H16Br2O3

Molecular Weight

404.09 g/mol

InChI

InChI=1S/C15H16Br2O3/c1-7-12(18-7)9-6-10(9)13-15-14(20-13)11(17)5-8(19-15)3-2-4-16/h3-4,7-10,12-13,15H,5-6H2,1H3

InChI Key

WXWHMKSLXWIAKN-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C2CC2C3C4C(=C(CC(O4)C=C=CBr)Br)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the 1,2-elimination process, which is practical for obtaining halogenoallenes .

Industrial Production Methods: . Advances in marine biotechnology may facilitate more efficient production methods in the future.

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of this compound and Related Compounds

Compound Source Molecular Formula Molecular Weight Key Features Bioactivity References
This compound Laurencia okamurai C₁₅H₂₀Br₂O₂ 392.13 Bromoallene, axial chirality Not fully characterized
Aplysiallene Aplysia kurodai C₁₅H₂₀Br₂O₂ 392.13 Bromoallene, Na⁺/K⁺-ATPase inhibition Inhibits Na⁺/K⁺-ATPase
Neolaurallene Laurencia intricate C₁₅H₂₀Br₂O₂ 392.13 Bromoallene, stereochemical variation Antimicrobial
Venustin A Laurencia venusta C₁₅H₂₃BrO₃ 345.25 Bromoether, cyclic ether backbone Cytotoxic
Microcladallene B Laurencia microcladia C₁₅H₁₈Br₂O₂ 390.11 Bromoallene, reduced alkyl chain Antifungal

Key Observations :

Structural Homology : this compound, Aplysiallene, and Neolaurallene share the same molecular formula (C₁₅H₂₀Br₂O₂) but differ in stereochemistry and substituent positioning. For example, this compound’s axial chirality distinguishes it from Neolaurallene’s central stereocenters .

Halogenation Patterns : Venustin A lacks the allene moiety but contains a brominated cyclic ether, highlighting divergent biosynthetic pathways within the Laurencia genus .

Methodological Comparisons

  • Stereochemical Assignment : this compound’s absolute configuration was resolved using VUVCD, a method superior to traditional NMR for distinguishing axial chirality in bromoallenes . In contrast, Aplysiallene’s configuration was determined via X-ray crystallography and chemical degradation .
  • Biosynthetic Origin : this compound and Neolaurallene are both derived from Laurencia species, whereas Aplysiallene is sourced from mollusks, suggesting horizontal gene transfer or dietary accumulation of algal metabolites .

Functional Divergence

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